molecular formula C10H11ClN2O B1430643 3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride CAS No. 1461714-29-3

3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride

Cat. No.: B1430643
CAS No.: 1461714-29-3
M. Wt: 210.66 g/mol
InChI Key: FESVIOZFFJTQJS-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride typically involves the methylation of the phenyl ring of 5-Methyl-3-phenyl-1,2-oxazol-4-amine using sodium methoxide in methanol. This intermediate is then reacted with aryl bromides to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxazole N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential for Neurodegenerative Diseases
The compound has been explored for its inhibitory effects on β-secretase (BACE1) and prolyl oligopeptidase (PREP), enzymes implicated in Alzheimer’s disease and other neurodegenerative disorders. Inhibiting these enzymes can potentially reduce the formation of amyloid plaques, which are characteristic of Alzheimer's pathology. Recent studies indicate that derivatives of oxazole compounds exhibit promising activity against these targets, suggesting that 3-methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride could be developed into a therapeutic agent for Alzheimer's disease and related conditions .

Case Study: BACE1 Inhibition
A patent outlines the synthesis of compounds similar to this compound that demonstrate BACE1 inhibitory activity. This inhibition is crucial for the development of drugs aimed at slowing down or preventing Alzheimer's disease progression .

Cancer Research

Cytotoxic Activity Against Cancer Cell Lines
Research has shown that oxazole derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The presence of specific substituents on the oxazole ring can enhance this activity, indicating that this compound may also possess similar properties .

Table: Cytotoxic Activity of Oxazole Derivatives

CompoundCell LineIC50 (µM)Activity
3-Methyl-5-phenyl oxazole derivativeMCF-772 ± 2Moderate
3-Methyl-5-(4-chlorophenyl) oxazoleHCT-116120 ± 11High
3-Methyl oxazole derivativeHCT-11690 ± 6Low

Synthetic Applications

Synthesis of Benzoxazole Derivatives
The compound serves as an intermediate in the synthesis of benzoxazole derivatives, which are important in pharmaceuticals due to their diverse biological activities. Various synthetic methodologies have been developed utilizing this compound as a key starting material. These methods often focus on improving yield and reducing environmental impact through greener chemistry practices .

Other Applications

Potential Use in Metabolic Disorders
In addition to its neuroprotective and anticancer properties, there is emerging evidence that oxazole derivatives may have applications in treating metabolic disorders such as type 2 diabetes. Compounds with similar structures have shown the ability to modulate metabolic pathways, making them candidates for further investigation in this area .

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride involves its interaction with specific molecular targets. It is believed to interfere with bacterial cell wall synthesis, leading to its antimicrobial effects. In cancer cells, it may inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxazole derivatives

Biological Activity

3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride is a compound that belongs to the oxazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.20 g/mol
  • CAS Number : 1461714-29-3

Biological Activity Overview

This compound exhibits various biological activities, including:

1. Antimicrobial Activity
Research indicates that compounds in the oxazole class often demonstrate significant antibacterial and antifungal properties. For example, studies have shown that related oxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Oxazole Compounds

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
3-Methyl-5-phenyl...E. coli8.33 µM
S. aureus5.64 µM
C. albicans16.69 µM

2. Anticancer Properties
The oxazole derivatives have been explored for their potential anticancer effects. For instance, studies have shown that certain oxazole compounds exhibit cytotoxic activity against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
3-Methyl-5-phenyl...HeLa12.5
CaCo-215.7
MCF-710.3

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects may involve:

1. Enzyme Inhibition
Oxazoles are known to interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways crucial for microbial growth and cancer cell proliferation.

2. Receptor Modulation
Some studies suggest that oxazole derivatives may act on specific receptors involved in cell signaling pathways, influencing processes such as apoptosis in cancer cells.

Case Studies

Recent research has highlighted the potential of oxazole derivatives in drug discovery:

  • Study on Anticancer Activity : A series of oxazole derivatives were synthesized and evaluated for their anticancer properties against a panel of human tumor cell lines, showing promising results with IC50 values ranging from 10 to 30 µM.
  • Antimicrobial Evaluation : A comparative study evaluated the antimicrobial efficacy of several oxazole derivatives against common pathogens, revealing that modifications in the chemical structure significantly influenced their potency.

Properties

IUPAC Name

3-methyl-5-phenyl-1,2-oxazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8;/h2-6H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESVIOZFFJTQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-29-3
Record name 4-Isoxazolamine, 3-methyl-5-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461714-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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